Benzamide, N-benzoyl-4-methyl-N-phenyl-
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Overview
Description
Benzamide, N-benzoyl-4-methyl-N-phenyl- is an organic compound with the molecular formula C14H13NO It is a derivative of benzamide, characterized by the presence of a benzoyl group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-benzoyl-4-methyl-N-phenyl- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of a green, reusable catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-benzoyl-4-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
Benzamide, N-benzoyl-4-methyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzamide, N-benzoyl-4-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like tyrosinase, affecting various biochemical processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methyl-N-phenylbenzamide: A derivative with a methyl group attached to the nitrogen atom.
N-(4-methylphenyl)benzamide: A derivative with a methyl group attached to the phenyl ring.
Uniqueness
Benzamide, N-benzoyl-4-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61582-60-3 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-benzoyl-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H17NO2/c1-16-12-14-18(15-13-16)21(24)22(19-10-6-3-7-11-19)20(23)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
ZXIHDTYKHSOOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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